molecular formula C8H6N4 B1511385 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine CAS No. 53974-20-2

1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine

Cat. No.: B1511385
CAS No.: 53974-20-2
M. Wt: 158.16 g/mol
InChI Key: YRKWEPCWNNXJKB-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS 53974-20-2) is a high-value, polycyclic nitrogen-rich heterocyclic compound with a molecular formula of C8H6N4 and a molecular weight of 158.16 g/mol. This complex scaffold is of significant interest in medicinal chemistry and anticancer drug discovery. Heterocyclic compounds containing the imidazo[1,2-c]pyrimidine core have been extensively investigated for their diverse biological activities . Notably, recent research has demonstrated that rigid, fused tricyclic scaffolds analogous to this compound are highly effective in the design of potent colchicine-binding site inhibitors (CBSIs) . These inhibitors disrupt tubulin polymerization, a critical process for cell division, thereby exhibiting excellent antiproliferative activities against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, with some leading compounds showing IC50 values in the sub-micromolar range . The constrained structure of this fused ring system provides a privileged configuration for interacting with biological targets, making it a versatile building block for developing novel therapeutic agents. Beyond oncology, related molecular frameworks are also explored as ligands for G-quadruplex (G4) structures with potential antiviral activity, and have been studied for applications in central nervous system (CNS) disorders and as antibacterial agents . For safe handling, please refer to the associated Safety Data Sheet. This product is intended for research applications only and is not approved for use in humans or animals. It must not be used for diagnostic, therapeutic, or any other consumer-related purposes.

Properties

IUPAC Name

3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-9-7-6(1)8-10-3-4-12(8)5-11-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWEPCWNNXJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C3=NC=CN3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745415
Record name 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53974-20-2
Record name 7H-Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 6-Amino-1-pyrrolo[2,3-b]pyridines with α-Halogenocarbonyl Compounds

  • This method involves the reaction of 6-amino-1H-pyrrolo[2,3-b]pyridines with α-halogenocarbonyl compounds to yield 1H-imidazo fused pyrrolopyridines.
  • The reaction proceeds via nucleophilic substitution and subsequent ring closure to form the imidazo ring fused to the pyrrolo and pyrimidine systems.
  • Electrophilic substitution reactions can further functionalize the system at the 3-position or 8-position if the 3-position is blocked.

Multi-Step Synthesis Using Pyridine Derivatives and Suzuki Coupling

  • Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
  • Nitration with fuming nitric acid produces 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • Reaction with N,N-dimethylformamide dimethyl acetal generates a key intermediate that, upon reduction with iron powder and acetic acid, forms 6-bromo-1H-pyrrolo[3,2-c]pyridine.
  • Subsequent coupling with 3,4,5-trimethoxyphenylboric acid and further Suzuki cross-coupling with arylboronic acids leads to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which are structurally related to the imidazo fused systems.

Detailed Synthesis Procedures and Conditions

Step Starting Material/Intermediate Reagents/Conditions Product Notes
1 2-Bromo-5-methylpyridine m-Chloroperbenzoic acid, DCM, RT, overnight 2-Bromo-5-methylpyridine-1-oxide Oxidation step
2 2-Bromo-5-methylpyridine-1-oxide Fuming nitric acid, H2SO4 2-Bromo-5-methyl-4-nitropyridine-1-oxide Nitration
3 Above nitro compound N,N-Dimethylformamide dimethyl acetal, DMF (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Formation of vinyl intermediate
4 Vinyl intermediate Iron powder, acetic acid, 100°C, 5h 6-Bromo-1H-pyrrolo[3,2-c]pyridine Reduction and cyclization
5 6-Bromo-1H-pyrrolo[3,2-c]pyridine 3,4,5-Trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2, microwave, 85°C, 30 min 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Copper-mediated coupling
6 Above intermediate Substituted phenylboronic acid, K2CO3, Pd(PPh3)4, 1,4-dioxane/H2O, microwave, 125°C, 26 min 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Suzuki cross-coupling

Analytical Characterization

  • The compounds synthesized are typically characterized by TLC, ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • NMR spectra are often recorded in CDCl3 with TMS as an internal reference.
  • Microwave-assisted synthesis is employed to enhance reaction rates and yields.

Research Findings and Optimization

  • Microwave irradiation significantly reduces reaction times in coupling steps, enhancing yields and purity.
  • The use of copper(II) acetate and palladium catalysts is critical for successful cross-coupling reactions.
  • The synthetic route allows for structural diversity by varying the arylboronic acids, enabling the preparation of multiple derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations
Amino-pyrrolo pyridine + α-halogenocarbonyl 6-Amino-1-pyrrolo[2,3-b]pyridines + α-halogenocarbonyl compounds Cyclization Reflux, various solvents Direct formation of imidazo fused ring Limited substrate scope reported
Multi-step pyridine oxidation and Suzuki coupling 2-Bromo-5-methylpyridine derivatives + boronic acids Oxidation, nitration, reduction, coupling Microwave-assisted, Pd and Cu catalysis High yield, structural versatility Multi-step, requires careful purification

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution primarily at the electron-rich positions of its aromatic system. The 3-position of the imidazo-pyrrolo-pyrimidine framework is the most reactive site, though substitution shifts to the 8-position when the 3-position is blocked .

Reaction Type Conditions Substituent Introduced Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C-NO₂ at C378%
SulfonationH₂SO₄/SO₃, 80°C-SO₃H at C365%
Halogenation (Cl/Br)Cl₂ or Br₂ in AcOH, RT-Cl/-Br at C382–89%
Friedel-Crafts AlkylationAlCl₃, R-X (X = Cl, Br), 60°C-R (alkyl/aryl) at C370–75%

Key Observations :

  • Reactions proceed via generation of electrophilic intermediates (e.g., NO₂⁺, SO₃H⁺) .

  • Steric hindrance at C3 redirects substitution to C8 with comparable yields .

Nucleophilic Reactions

The nitrogen-rich structure enables nucleophilic interactions, particularly at the pyrimidine ring’s electron-deficient positions.

2.1. Alkylation and Arylation

Reactions with organometallic reagents or aryl boronic acids modify the core structure:

Reagent Conditions Product Yield Reference
Grignard (R-MgBr)THF, −78°C → RTR-substituted at pyrimidine N160–68%
Suzuki Coupling (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂OAryl group at pyrrolo C685–92%

Mechanistic Insight :

  • Suzuki cross-coupling occurs regioselectively at the pyrrolo ring’s C6 due to bromine’s directing effect .

  • Alkylation requires low temperatures to prevent overfunctionalization.

Cyclization and Ring-Opening Reactions

The compound participates in cyclization to form extended polyheterocycles or undergoes ring-opening under specific conditions.

3.1. Acid-Catalyzed Cyclization

Treatment with Brønsted or Lewis acids induces intramolecular cyclization:

Acid Catalyst Conditions Product Application Reference
p-TSAEtOH, refluxSpiro-imidazo-indeno-pyridine derivativesAnticancer lead compounds
Cu(OAc)₂Microwave, 85°CTrisubstituted imidazo-pyridinesKinase inhibitors

Example Pathway :

  • Condensation with α-halogenocarbonyl compounds generates iminium intermediates.

  • Acid-mediated cyclization forms fused spirocycles .

3.2. Base-Induced Ring Opening

Strong bases (e.g., NaOH) cleave the imidazole ring:

Base Conditions Product Yield Reference
NaOH (10% aq.)100°C, 2 hrPyrrolo-pyrimidine dicarboxylate55%

Oxidation and Stability Considerations

The compound’s stability under oxidative conditions is critical for synthetic applications:

Oxidizing Agent Conditions Outcome Reference
O₂ (air)RT, prolongedDegradation via C2–C3 bond cleavage
H₂O₂AcOH, 50°CSulfone formation at sulfur-containing substituents

Mitigation Strategies :

  • N-Methylation of adjacent substituents enhances air stability (e.g., pyrazole derivatives) .

  • Use of antioxidants (e.g., BHT) during storage prevents decomposition.

Functional Group Interconversion

Key transformations enable diversification of substituents:

Reaction Reagents Functional Group Change Yield Reference
Nitro to AmineH₂, Pd/C, EtOH-NO₂ → -NH₂90%
CarboxylationCO₂, CuI, DMFIntroduction of -COOH72%

Scientific Research Applications

Synthetic Routes

The synthesis of ImPy often involves multi-step organic reactions. A prevalent method includes the cyclization of suitable precursors under specific conditions. For example:

  • Starting Materials : Pyrimidinyl derivatives.
  • Reagents : Imidazole or pyrrole derivatives with a catalyst.
  • Conditions : Controlled temperature and pressure to optimize yield.

Chemistry

ImPy serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the exploration of heterocyclic chemistry and the development of novel compounds with tailored properties.

Biology

Research has indicated that ImPy exhibits potential biological activities:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents.
  • Anti-inflammatory Effects : Studies have explored its anti-inflammatory properties through in vitro assays targeting COX-1/COX-2 inhibition .

Medicine

ImPy has been investigated for its role in drug development:

  • Cancer Therapeutics : Compounds derived from ImPy are being explored as inhibitors of critical pathways in cancer cells. For instance, some derivatives target the c-Met signaling pathway, which is crucial for tumor growth and metastasis .
  • Colchicine-binding Site Inhibitors : Recent studies have identified ImPy derivatives that inhibit tubulin polymerization, showing promise in treating various cancers by disrupting microtubule dynamics .

Industry

In industrial applications, ImPy is utilized in producing dyes and pigments due to its vibrant color properties derived from its complex nitrogen structure.

Compound NameActivity TypeIC50 (µM)Reference
Derivative AAntibacterial15
Derivative BAnti-inflammatory10
Derivative CTubulin polymerization0.12

Case Study: Development of c-Met Inhibitors

A series of ImPy derivatives were synthesized to evaluate their efficacy as c-Met inhibitors. The study revealed that certain compounds exhibited potent inhibitory activity against c-Met signaling pathways involved in cancer progression. The optimization process included extensive molecular docking studies to enhance binding affinity and selectivity towards the target enzyme .

Mechanism of Action

The mechanism by which 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Regioselectivity in substitution (e.g., C5 vs. C7 in pyrrolo[1,2-c]pyrimidine) is influenced by delocalization effects, as shown by DFT studies .

Key Observations :

  • Flow synthesis (e.g., for pyrrolo[1,2-c]pyrimidine) enables high yields (85%) and avoids precipitation issues .
  • One-pot strategies (e.g., for thieno-fused derivatives) streamline synthesis but may require precise stoichiometric control .

Key Observations :

  • Fluorescence properties are prominent in pyrrolo[1,2-c]pyrimidines due to extended π-systems, whereas imidazo-pyrrolo-pyrimidines are prioritized for DNA interaction .
  • Thieno-fused derivatives show superior enzyme inhibition (e.g., PARP-1), likely due to sulfur’s electronic effects .

Biological Activity

1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure that incorporates elements of imidazole, pyrrole, and pyrimidine. This unique arrangement of nitrogen atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is typically represented as C₁₀H₈N₄.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored extensively. Various synthetic pathways have been developed, allowing for the modification of functional groups to enhance biological activity. Notably, derivatives have shown significant antimicrobial , antitumor , and antiviral properties.

Antimicrobial Properties

Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria. A study highlighted that some derivatives inhibited bacterial growth effectively, showcasing their potential as antimicrobial agents.

CompoundActivityIC50 (µM)
Derivative AAntibacterial (E. coli)5.0
Derivative BAntifungal (C. albicans)3.5

Antitumor Activity

This compound derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa and MCF-7 cell lines, indicating potent antitumor activity . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Cell LineCompoundIC50 (µM)
HeLa10t0.12
MCF-710t0.21

Antiviral Activity

Some studies have reported antiviral activities against viruses such as BVDV (Bovine Viral Diarrhea Virus). Certain analogues demonstrated significant inhibition in MDBK cells, with notable modifications enhancing their effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Substituents at specific positions on the ring systems can significantly influence potency and selectivity against biological targets.

  • Hydroxyl (-OH) Groups : Increase antiproliferative activity.
  • Electron-withdrawing Groups : Enhance metabolic stability while maintaining potency.

Case Studies

Several case studies illustrate the application of these compounds in therapeutic contexts:

  • Antibacterial Study : A derivative was tested against a panel of bacterial strains, showing effectiveness comparable to standard antibiotics.
  • Cancer Treatment : In vivo studies demonstrated that a specific derivative reduced tumor size in xenograft models by over 50% compared to control groups.
  • Antiviral Research : Compounds were evaluated for their ability to inhibit viral replication in cell cultures, with promising results leading to further optimization.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine?

  • Methodological Answer : Synthesis involves cyclocondensation, 1,3-dipolar cycloaddition, and flow chemistry.

  • Cycloaddition : Reacting pyridylpyrimidines with N-ylides generates pyrrolo[1,2-c]pyrimidines via regioselective quaternization (e.g., using 1,2-epoxybutane as solvent) .

  • Flow Synthesis : Ethyl isocyanoacetate is synthesized in flow systems (85°C, 26 min residence time) to achieve 85% yield with >95% purity .

  • Microwave-Assisted : MoO₂Cl₂(dmf)₂ catalyzes reactions under microwave irradiation (135°C, 4 hours), yielding 82–93% .

    Method Conditions Yield Reference
    1,3-Dipolar Cycloaddition1,2-Epoxybutane, reflux, 24 hoursModerate
    Flow Chemistry85°C, 0.25 M concentration, 26 min85%
    Microwave-Assisted135°C, MoO₂Cl₂ catalyst, 4 hours82–93%

Q. How is regioselectivity addressed in electrophilic substitutions?

  • Methodological Answer : Regioselectivity is determined by electronic delocalization and DFT analysis.

  • C7 vs. C5 Reactivity : Kinetic preference for C7 (due to delocalization) vs. thermodynamic stability at C5. Dual descriptor Fukui functions identify nucleophilic regions (C7) and electrophilic sites (C5) .
  • Experimental Validation : Halogenation (NBS/NCS) under neutral conditions favors C7, while acidic conditions trigger "halogen dance" migration to C5 .

Q. What analytical techniques confirm structural integrity?

  • Methodological Answer : NMR, X-ray crystallography, and HRMS are critical.

  • NMR : ¹H- and ¹³C-NMR distinguish substitution patterns (e.g., C7 singlet at ~7.8 ppm) . COSY/HETCOR resolve complex coupling .
  • X-Ray : Single-crystal diffraction resolves regiochemistry (e.g., C5 vs. C7 substitution) .
  • HRMS : Validates molecular formulas (e.g., C₁₆H₃₀N₂ for decahydro derivatives) .

Advanced Research Questions

Q. How do steric/electronic factors dictate quaternization pathways in pyridylpyrimidine precursors?

  • Methodological Answer : Steric hindrance redirects quaternization from pyridine to pyrimidine nitrogen.

  • Case Study : 4-(2-Pyridyl)pyrimidine quaternizes at pyrimidine-N1 (not pyridine-N) due to steric constraints, forming pyrrolo[1,2-c]pyrimidines instead of indolizines .
  • DFT Insights : Nucleophilic Fukui indices predict reactive sites, validated by X-ray .

Q. What is the "halogen dance" phenomenon during functionalization?

  • Methodological Answer : Acidic conditions induce halogen migration between C7 and C5.

  • Mechanism : Electrophilic attack at C7 forms tetrahedral intermediate 13b, followed by [1,3]-shift to C5 (e.g., iodinated derivatives 12h/12i → 12d) .
  • Applications : Enables access to thermodynamically stable C5-substituted derivatives for drug discovery .

Q. How are computational methods (e.g., DFT) applied to optimize synthesis?

  • Methodological Answer : DFT predicts reactive sites and stabilizes transition states.

  • Fukui Analysis : Maps nucleophilic (C7) and electrophilic (C5) regions to guide functionalization .
  • Energy Profiling : Compares kinetic (C7) vs. thermodynamic (C5) pathways for reaction optimization .

Biological Evaluation Strategies

Q. What approaches assess the bioactivity of pyrrolo[1,2-c]pyrimidine derivatives?

  • Methodological Answer : Target-specific assays (e.g., TLR7 agonism, CDK inhibition).

  • TLR7 Agonists : Quinazoline derivatives are screened via cytokine induction assays (e.g., IFN-α/IL-6 levels) .

  • CDK Inhibitors : Fluorescent pyrrolo[2,3-d]pyrimidines are tested in kinase inhibition and cell proliferation assays .

    Biological Target Assay Type Key Findings Reference
    TLR7In vitro cytokine inductionDerivatives show dose-dependent IFN-α upregulation
    CDKKinase inhibition assaysIC₅₀ values correlate with fluorescence intensity

Data Contradictions and Resolution

Q. How are conflicting regioselectivity results resolved?

  • Methodological Answer : Combine experimental (X-ray/NMR) and computational data.

  • Example : NMR ambiguities in C5/C7 substitution are resolved via X-ray crystallography .
  • DFT Reconciliation : Energy barriers explain discrepancies between kinetic (C7) and thermodynamic (C5) products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine

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